molecular formula C7H10O B568712 Hepta-3,4-dien-2-one CAS No. 122711-85-7

Hepta-3,4-dien-2-one

Cat. No.: B568712
CAS No.: 122711-85-7
M. Wt: 110.156
InChI Key: RJRCMWRNGRFTCC-UHFFFAOYSA-N
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Description

Hepta-3,4-dien-2-one (IUPAC name: 3,4-heptadien-2-one) is a conjugated dienone characterized by a seven-carbon chain with double bonds at positions 3 and 4 and a ketone group at position 2. This structure imparts unique electronic and steric properties, influencing its reactivity in cyclization, dimerization, and transition-metal-catalyzed reactions.

Properties

CAS No.

122711-85-7

Molecular Formula

C7H10O

Molecular Weight

110.156

IUPAC Name

hepta-3,4-dien-2-one

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h4,6H,3H2,1-2H3

InChI Key

RJRCMWRNGRFTCC-UHFFFAOYSA-N

SMILES

CCC=C=CC(=O)C

Synonyms

3,4-Heptadien-2-one (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Hepta-3,4-dien-2-one vs. Penta-3,4-dien-2-one (Acetylallene)

Structural Differences :

  • This compound : C₇H₁₀O with conjugated double bonds (C3–C4) and a ketone at C2.
  • Penta-3,4-dien-2-one : C₅H₆O with a shorter chain and conjugated double bonds (C3–C4).

Reactivity :

  • Penta-3,4-dien-2-one undergoes cyclization with transition metals (Cu, Ag, Rh, Ru, Pd) at room temperature to form 2-methylfuran. Without catalysts, thermal cyclization requires temperatures >433°C .
  • This compound (by analogy): Conjugated systems may exhibit similar cyclization tendencies but require tailored conditions due to longer chain steric effects.

This compound vs. Hepta-3,5-dien-2-one

Structural Differences :

  • Hepta-3,5-dien-2-one: Non-conjugated double bonds at C3–C5 and a ketone at C2 (CAS 3916-64-1) .

Reactivity :

  • The isolated double bonds in hepta-3,5-dien-2-one limit conjugation, reducing stabilization of intermediates compared to this compound. This difference may influence regioselectivity in Diels-Alder reactions, as seen in hydroquinone derivatives .

Spectroscopic Data :

  • Hepta-3,5-dien-2-one shows distinct IR and mass spectral patterns (e.g., GC purity ≥95.0%) .

This compound vs. Cyclomanganated Complex Precursors

Compounds like 1-phenyl-5-(dimethylamino)methylene-2,4,6(1H,3H,5H)-pyridinone () highlight the role of conjugated systems in forming heterocycles.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula CAS Number Boiling Point Key Reactivity
This compound C₇H₁₀O Not provided N/A Hypothesized cyclization with Pd
Penta-3,4-dien-2-one C₅H₆O 110-44-1 >433°C (thermal) Transition-metal cyclization
Hepta-3,5-dien-2-one C₇H₁₀O 3916-64-1 88°C Stabilized for Diels-Alder reactions

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